molecular formula C23H22FN5O B7683609 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole

Cat. No. B7683609
M. Wt: 403.5 g/mol
InChI Key: QCTBBPSYRZMABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a quinoline ring, and an oxadiazole ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide basicity, the quinoline ring would contribute to aromaticity and stability, and the oxadiazole ring could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar oxadiazole ring and the basic piperazine ring could increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some piperazine derivatives are used as antipsychotic drugs, acting as antagonists at certain dopamine and serotonin receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinolin-3-yl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-15-3-8-21-17(13-15)14-20(22-25-16(2)30-27-22)23(26-21)29-11-9-28(10-12-29)19-6-4-18(24)5-7-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTBBPSYRZMABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C4=CC=C(C=C4)F)C5=NOC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.